

inter-laboratory comparison of 4-dodecyne characterization data

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A Comparative Guide to the Characterization of 4-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for **4-dodecyne**, a hydrocarbon belonging to the alkyne class. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles and compares data from various reputable chemical databases. This information can be valuable for researchers and professionals in drug development and other scientific fields who are working with or considering the use of **4-dodecyne**.

Quantitative Data Comparison

The following tables summarize the physicochemical and spectroscopic data for **4-dodecyne** as reported by different sources. Discrepancies in these values can arise from variations in experimental conditions, analytical instrumentation, and data interpretation methodologies across different laboratories or databases.

Table 1: Physicochemical Properties of **4-Dodecyne**



Property	LookChem[1]	PubChem[2]	NIST WebBook[3]
Molecular Formula	C12H22[1]	C12H22[2]	C12H22[3]
Molecular Weight (g/mol)	166.307[1]	166.30	166.3031
CAS Registry Number	22058-01-1[1]	140877	22058-01-1[3]
Boiling Point (°C)	219 at 760 mmHg[1]	Not Available	Not Available
Density (g/cm³)	0.792[1]	Not Available	Not Available
Refractive Index	1.4272 (estimate)[1]	Not Available	Not Available
Flash Point (°C)	78.3[1]	Not Available	Not Available
Vapor Pressure (mmHg)	0.181 at 25°C[1]	Not Available	Not Available
Melting Point (°C)	-13.99 (estimate)[1]	Not Available	Not Available

Table 2: Computed Properties and Spectroscopic Data

Property/Data	LookChem[1]	PubChem[2]	NIST WebBook[4]
XLogP3	5.5[1]	5.5	Not Available
Hydrogen Bond Donor Count	0[1]	0	Not Available
Hydrogen Bond Acceptor Count	0[1]	0	Not Available
Rotatable Bond Count	6[1]	7	Not Available
Exact Mass	166.172150702[1]	166.172150702	Not Available
Mass Spectrum (EI)	Not Available	Not Available	Available[4]
Gas Chromatography (GC)	Not Available	Not Available	Data available[4]



Experimental Protocols

The characterization of **4-dodecyne** typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and structure. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of **4-dodecyne** and confirm its molecular weight.

Methodology:

- Sample Preparation: A dilute solution of **4-dodecyne** is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
- GC Separation:
 - Injector: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
 - Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

MS Detection:

- Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, generating a mass spectrum.
- Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and



fragmentation pattern, which can be compared to spectral libraries for confirmation. The NIST WebBook provides a reference mass spectrum for **4-dodecyne**[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **4-dodecyne** by providing information about the carbon and hydrogen framework.

Methodology:

- Sample Preparation: A small amount of the 4-dodecyne sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's strong magnetic field.
 - Radiofrequency pulses are applied to the sample, and the resulting signals from the ¹H (proton) and ¹³C (carbon-13) nuclei are detected.
- Data Analysis:
 - ¹H NMR: The chemical shifts, integration (peak areas), and splitting patterns (multiplicity)
 of the proton signals provide information about the different types of hydrogen atoms and
 their neighboring atoms.
 - ¹³C NMR: The chemical shifts of the carbon signals indicate the different chemical environments of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-dodecyne**, specifically the carbon-carbon triple bond.

Methodology:

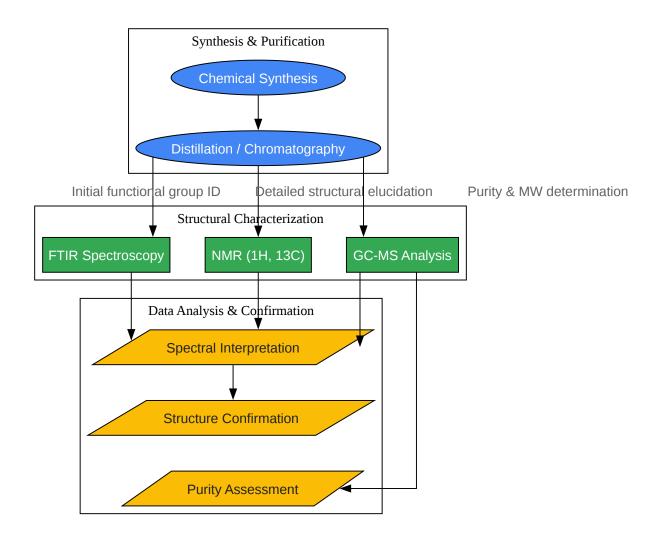


- Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: The sample is exposed to infrared radiation over a range of frequencies. The instrument measures the frequencies at which the molecule absorbs radiation.
- Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule. For an internal alkyne like 4-dodecyne, the C≡C stretching vibration is expected to be a weak or absent band in the region of 2100-2260 cm⁻¹.

Visualizations

The following diagrams illustrate a general workflow for the characterization of an alkyne compound and a hypothetical signaling pathway where a dodecyne derivative might be involved.





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Caption: General workflow for the synthesis, purification, and characterization of an alkyne compound.





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Caption: Hypothetical signaling pathway involving a **4-dodecyne** derivative as a ligand.

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